Cas no 171877-39-7 ((S)-4-Benzylthiazolidine-2-thione)

(S)-4-Benzylthiazolidine-2-thione is a chiral thiazolidine derivative featuring a benzyl substituent at the 4-position and a thione functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of chiral ligands, catalysts, and biologically active molecules. Its rigid thiazolidine scaffold and sulfur-containing functional groups enhance its utility in asymmetric synthesis and metal coordination chemistry. The (S)-enantiomer offers stereochemical control in reactions requiring high enantioselectivity. Its stability under standard conditions and compatibility with various reaction media make it a practical choice for researchers in medicinal chemistry and material science. The product is typically characterized by NMR, HPLC, and optical rotation for purity and enantiomeric excess verification.
(S)-4-Benzylthiazolidine-2-thione structure
171877-39-7 structure
Product Name:(S)-4-Benzylthiazolidine-2-thione
CAS No:171877-39-7
MF:C10H11NS2
MW:209.33103966713
MDL:MFCD06658216
CID:138548
PubChem ID:329748231
Update Time:2025-05-25

(S)-4-Benzylthiazolidine-2-thione Chemical and Physical Properties

Names and Identifiers

    • (S)-4-Benzylthiazolidine-2-thione
    • (4S)-4-BENZYL-1,3-THIAZOLIDINE-2-THIONE
    • (S)-4-BENZYL-THIAZOLIDINE-2-THIONE
    • 2-Thiazolidinethione,4-(phenylmethyl)-, (4S)-
    • (4S)-benzylthiazolidinethione
    • (S)-4-benzyl-1,3-thiazolidine-2-thione
    • (S)-4-benzylthiazolidin-2-thione
    • (S)-4-benzylthiazolidinethione
    • 4-BENZYL-THIAZOLIDIN-2-ONE
    • (S)-4-Benzyl-2-thiazolidinethione
    • (S)-(-)-BENZYL-1,3-THIAZOLIDINE-2-THIONE
    • (4S)-4-Benzyl-2-thioxo-1,3-thiazolidine, (4S)-4-(Phenylmethyl)-2-thioxo-1,3-thiazolidine
    • (S)-4-Benzylthiazolidine-2-thione,99%e.e.
    • (S)-4-Benzylthiazolidine-2-thione, ee: 99%
    • 2-Thiazolidinethione, 4-(phenylmethyl)-, (4S)-
    • C10H11NS2
    • SLDUGQISGRPGAW-VIFPVBQESA-N
    • 4beta-Benzylthiazolidine-2-thione
    • VC30349
    • OR14521
    • FCH4007442
    • AB0022806
    • ST2414645
    • AX8032264
    • W3741
    • AKOS016842455
    • A13076
    • SCHEMBL1842009
    • CS-W015151
    • AC-28074
    • J-010776
    • DTXSID70466513
    • MFCD06658216
    • 171877-39-7
    • AS-18159
    • (S)-4-Benzylthiazolidine-2-thione, >=97.0% (GC)
    • MDL: MFCD06658216
    • Inchi: 1S/C10H11NS2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
    • InChI Key: SLDUGQISGRPGAW-VIFPVBQESA-N
    • SMILES: S1C(N[C@H](C1)CC1C=CC=CC=1)=S

Computed Properties

  • Exact Mass: 209.03300
  • Monoisotopic Mass: 209.03329170g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.4
  • XLogP3: 2.9

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 93-94 ºC
  • Boiling Point: 328.4℃ at 760 mmHg
  • Flash Point: 152.4°C
  • Refractive Index: 1.676
  • Solubility: Almost insoluble (0.061 g/l) (25 º C),
  • PSA: 69.42000
  • LogP: 2.54780
  • Specific Rotation: -115° (c=1, chloroform)
  • Optical Activity: [α]20/D -122±5°, c = 1% in chloroform

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(S)-4-Benzylthiazolidine-2-thione Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Titanium tetrachloride Solvents: Tetrahydrofuran ;  0 °C; 5 min, 0 °C
1.2 Reagents: Diisopropylethylamine ;  20 min, 0 °C
1.3 0 °C; 48 h, 0 °C
Reference
A study of the alkylation and acylation of N-acylthiazolidinethione
Su, H.; Yang, J.-H.; Lu, C.-F.; Chen, Z.-X.; Yang, G.-C., Indian Journal of Chemistry, 2013, (6), 769-775

(S)-4-Benzylthiazolidine-2-thione Raw materials

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(S)-4-Benzylthiazolidine-2-thione Suppliers

Amadis Chemical Company Limited
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(CAS:171877-39-7)(S)-4-Benzylthiazolidine-2-thione
Order Number:A13076
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:59
Price ($):298.0
Email:sales@amadischem.com

Additional information on (S)-4-Benzylthiazolidine-2-thione

Compound CAS No. 171877-39-7: (S)-4-Benzylthiazolidine-2-thione

(S)-4-Benzylthiazolidine-2-thione, also known by its CAS number 171877-39-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the thiazolidine class, which has been extensively studied for its potential applications in drug development and material science. The molecule's structure, characterized by a thiazolidine ring with a benzyl substituent at the 4-position and a thione group at the 2-position, makes it unique in terms of its chemical properties and reactivity.

The synthesis of (S)-4-Benzylthiazolidine-2-thione has been explored through various methods, including condensation reactions and enzymatic catalysis. Recent studies have highlighted the importance of stereochemistry in this compound, particularly the (S) configuration, which plays a crucial role in its biological activity. Researchers have reported that the (S) enantiomer exhibits superior pharmacokinetic properties compared to its (R) counterpart, making it a promising candidate for drug design.

In terms of applications, (S)-4-Benzylthiazolidine-2-thione has shown potential in the development of anti-inflammatory and antioxidant agents. A study published in 2023 demonstrated that this compound can effectively inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases such as arthritis and neuroinflammation. Additionally, its antioxidant properties have been leveraged in the formulation of skincare products aimed at combating oxidative stress and promoting skin health.

The structural versatility of (S)-4-Benzylthiazolidine-2-thione has also made it a valuable building block in organic synthesis. Chemists have utilized this compound to construct more complex molecules with diverse functionalities. For instance, recent research has focused on its use as a precursor for developing bioactive compounds with potential anticancer properties. These studies highlight the compound's role as an intermediate in the synthesis of novel therapeutic agents.

From an environmental perspective, the stability and biodegradability of (S)-4-Benzylthiazolidine-2-thione have been evaluated to ensure its safe use in various applications. Studies indicate that under controlled conditions, the compound exhibits moderate biodegradation rates, making it suitable for use in eco-friendly products. However, further research is needed to optimize its environmental profile and minimize any potential ecological impact.

In conclusion, (S)-4-Benzylthiazolidine-2-thione, with its CAS number 171877-39-7, stands out as a versatile and promising compound with applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, positions it as a key player in future innovations within the fields of chemistry and pharmacology.

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Amadis Chemical Company Limited
(CAS:171877-39-7)(S)-4-Benzylthiazolidine-2-thione
A13076
Purity:99%
Quantity:25g
Price ($):298.0
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